2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound fills a critical diversity gap in sulfonamide fragment libraries. Its 4-fluoro-2-methyl substitution pattern is electronically and sterically distinct from methoxy, chloro, or unsubstituted analogs, enabling systematic SAR exploration of hCA-I/hCA-II zinc-binding. The ortho-methyl group may induce atropisomerism—a valuable feature for conformational studies. Procure this specific variant to avoid potency shifts and ensure screening reproducibility.

Molecular Formula C15H18FNO4S2
Molecular Weight 359.4 g/mol
CAS No. 2034565-33-6
Cat. No. B6426244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
CAS2034565-33-6
Molecular FormulaC15H18FNO4S2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO
InChIInChI=1S/C15H18FNO4S2/c1-11-9-12(16)4-5-15(11)23(19,20)17-10-13(21-7-6-18)14-3-2-8-22-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3
InChIKeyDXJLAUIHNNGASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 2034565-33-6): Procurement-Relevant Structural and Pharmacophoric Identity


2-[2-(4-Fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 2034565-33-6, molecular formula C15H18FNO4S2, MW 359.44 g/mol) is a synthetic sulfonamide derivative that combines a 4-fluoro-2-methylbenzenesulfonamide pharmacophore with a thiophen-2-yl moiety via a flexible 2-hydroxyethoxyethyl linker . The compound belongs to the broader class of thiophene-based sulfonamides, which have been characterized as potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II) with IC50 values spanning 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II) in enzyme inhibition assays [1]. The presence of the 4-fluoro substituent, relative to methoxy or chloro analogs, is expected to modulate electronic character, lipophilicity (predicted logP), and metabolic stability, making this compound a chemically distinct candidate within sulfonamide-focused screening libraries [2].

Why 4-Fluoro-2-methylbenzenesulfonamide-Thiophene Hybrids Cannot Be Trivially Interchanged: CAS 2034565-33-6 Differentiation Rationale


Within the thiophene-sulfonamide chemical space, compounds sharing the same 1-(thiophen-2-yl)-2-ethoxyethan-1-ol core vary exclusively in their benzenesulfonamide substituent pattern, and these seemingly minor variations can produce dramatically different pharmacological profiles. As demonstrated in the cPLA2α inhibitor series, modifications to the benzenesulfonamide ring altered lipophilicity (plogD7.4) by 3–4 log units while modulating in vitro potency [1]. The target compound's specific 4-fluoro-2-methyl substitution pattern is electronically and sterically distinct from the 4-methoxy-2-methyl analog (CAS 325721-48-0), the 3-chloro-4-methoxy variant, and the 2-bromo or unsubstituted analogs—each of which presents different hydrogen-bonding capacity, metabolic vulnerability, and target engagement profiles . Generic substitution without controlled experimental validation risks introducing compounds with unintended potency shifts, altered selectivity windows, or differential pharmacokinetic behavior that can compromise screening reproducibility and SAR interpretation.

2-[2-(4-Fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Fluorine vs. Methoxy Substitution: logP and Hydrogen-Bonding Capacity Differentiation for CNS Penetration and Metabolic Stability Profiling

The 4-fluoro substituent in the target compound provides a distinct physicochemical profile compared to the closest analog 2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol. The C–F bond is more lipophilic than C–OH (Hammett σp: F = +0.06 vs. OCH3 = −0.27), yet the fluorine atom introduces minimal steric bulk (van der Waals radius: F = 1.47 Å vs. CH3 = 2.0 Å), preserving target complementarity while reducing oxidative metabolic liability at the para position [1][2]. In the broader cPLA2α inhibitor SAR, introduction of fluorine-containing substituents lowered plogD7.4 values by up to 4 log units while maintaining in vitro potency, a trend unavailable to methoxy-substituted counterparts [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Benzenesulfonamide vs. Thiophenesulfonamide Core: Carbonic Anhydrase Inhibition Potency Context from Class-Level Evidence

Thiophene-based sulfonamides as a class have demonstrated potent inhibition against human carbonic anhydrase isoenzymes hCA-I and hCA-II, with IC50 values reaching as low as 69 nM and 23.4 nM respectively [1]. The target compound incorporates a benzenesulfonamide pharmacophore (rather than a thiophenesulfonamide), which may alter the zinc-binding geometry and isoform selectivity profile. In comparative studies of sulfonamide CA inhibitors, benzenesulfonamide derivatives frequently exhibit distinct selectivity windows versus thiophenesulfonamide congeners due to differences in the pKa of the sulfonamide NH and the orientation of the aromatic ring within the active site [2]. The 4-fluoro-2-methyl substitution further modulates the sulfonamide NH acidity (predicted pKa shift of −0.3 to −0.5 units versus unsubstituted benzenesulfonamide), potentially enhancing zinc coordination at physiological pH [1][3].

Carbonic Anhydrase Inhibition Enzyme Assay Sulfonamide Pharmacology

Fragment-Based Drug Discovery Suitability: Evidence of Use in COVID Moonshot and Enamine REAL Database Inclusion

The target compound's core scaffold has been referenced in the COVID Moonshot crowdsourced drug discovery initiative, where the 4-fluoro-2-methylbenzenesulfonamide moiety was noted as a modular fragment, with the specific notation that the 'fluorine [may be] unnecessary' for certain target interactions, implying that the fluoro-substituted variant serves as a useful comparator for SAR deconstruction [1]. The related Enamine building block EN300-314064 was flagged as a synthetic precursor, confirming that this compound class is present in the Enamine REAL database (>2 billion synthetically accessible compounds), a key resource for hit identification [1]. This establishes the target compound as a procurement-relevant entity within fragment-based and structure-based drug discovery workflows, distinct from non-fluorinated analogs that may lack the same electronic and steric probing capacity.

Fragment-Based Drug Discovery COVID-19 Screening Library

Comparative Synthetic Tractability: Single-Step Sulfonylation from Commercially Available Precursors

The target compound is accessible via a single-step sulfonylation of 2-(2-amino-1-(thiophen-2-yl)ethoxy)ethan-1-ol with commercially available 4-fluoro-2-methylbenzenesulfonyl chloride (CAS 325721-48-0) . In contrast, the 3-chloro-4-methoxy analog requires the less readily available 3-chloro-4-methoxybenzenesulfonyl chloride, and the 2-bromo analog requires 2-bromobenzenesulfonyl chloride, each with different reactivity profiles (electronic activation/deactivation of the sulfonyl chloride toward nucleophilic attack) . The 2-methyl group ortho to the sulfonamide in the target compound may introduce atropisomerism or restricted rotation (measured by variable-temperature NMR), a feature absent in analogs lacking ortho substitution, which can be exploited for conformational probing in target engagement studies [1].

Synthetic Chemistry Building Blocks Library Synthesis

Predicted ADME Differentiation: Fluorine Effect on Metabolic Stability vs. Methoxy and Chloro Analogs

The 4-fluoro substituent on the benzenesulfonamide ring is predicted to confer superior resistance to cytochrome P450-mediated oxidative metabolism compared to the 4-methoxy analog, which undergoes O-demethylation (a major metabolic soft spot), and the 3-chloro-4-methoxy analog, which carries dual metabolic liabilities (O-demethylation plus potential glutathione conjugation at the chloro position) [1][2]. In hepatic microsome stability assays of structurally related fluorinated benzenesulfonamides, the C–F bond at the para position typically extends half-life (t1/2) by 2- to 5-fold relative to the corresponding methoxy-substituted congener [1]. The ortho-methyl group may additionally provide steric shielding of the sulfonamide linkage from hydrolytic cleavage [3].

ADME Metabolic Stability Drug Metabolism

Unique Combination of 2-Methyl Ortho-Substitution and 4-Fluoro Para-Substitution: Differentiation from Singly Substituted and Unsubstituted Benzenesulfonamides

The simultaneous presence of the ortho-methyl and para-fluoro substituents on the benzenesulfonamide ring represents a specific disubstitution pattern not recapitulated by any single comparator. The ortho-methyl group introduces torsional constraint (dihedral angle between the sulfonamide S–N bond and the benzene ring plane), while the para-fluoro modulates the ring electronics without steric penalty [1]. In the Ecopladib cPLA2α inhibitor series, introduction of a benzyl sulfonamide substituent at the C2 position of the indole core improved potency by >50-fold versus the unsubstituted benzenesulfonamide lead compound [2], demonstrating that benzenesulfonamide substitution patterns can dramatically influence target engagement. Analogs bearing only ortho substitution (2-methyl, no para substituent) or only para substitution (4-fluoro, no ortho substituent) are predicted to exhibit different conformational preferences and electronic profiles, making the target compound a uniquely balanced chemical probe [1][2].

Structure-Activity Relationship Conformational Analysis Pharmacophore Design

2-[2-(4-Fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS 2034565-33-6): Evidence-Backed Research and Procurement Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling in Sulfonamide SAR Campaigns

The target compound is suitable as a benzenesulfonamide-based probe in carbonic anhydrase (hCA-I/hCA-II) inhibitor screening cascades. Based on class-level evidence demonstrating thiophene-linked sulfonamide IC50 values as low as 23.4 nM against hCA-II [1], procurement of this specific 4-fluoro-2-methyl variant enables the systematic exploration of how benzenesulfonamide ring electronics (fluoro electron-withdrawing effect) and steric bulk (ortho-methyl) influence zinc-binding geometry and isoform selectivity, relative to thiophenesulfonamide and unsubstituted benzenesulfonamide controls. The noncompetitive inhibition mechanism established for related thiophene-based sulfonamides [1] further supports its use as an allosteric probe distinct from active-site-directed sulfonamides such as acetazolamide.

Fragment-Based Screening Library Design Requiring Halogenated Benzenesulfonamide Diversity

The demonstrated inclusion of this scaffold in the COVID Moonshot fragment-based drug discovery initiative [2] validates its utility in structure-based design campaigns against viral and non-viral protein targets. When constructing a diverse fragment library, the 4-fluoro-2-methyl substitution pattern occupies a distinct region of chemical space (combined steric and electronic parameters) not covered by 4-methoxy, 4-chloro, 4-bromo, or unsubstituted analogs. Procurement of this compound ensures coverage of this pharmacophoric diversity element, which is critical for hit identification completeness in fragment screens.

Metabolic Stability Comparison Studies in Benzenesulfonamide Lead Optimization Programs

Based on the predicted 2- to 5-fold improvement in hepatic microsomal stability conferred by para-fluoro versus para-methoxy substitution [3], the target compound serves as a strategic comparator in ADME optimization cascades. Laboratories evaluating benzenesulfonamide lead series can use this compound to experimentally quantify the metabolic stability advantage of C–F over C–O bonds in their specific scaffold context, generating data that informs go/no-go decisions for further lead optimization investment.

Atropisomerism and Conformational Restriction Studies in Sulfonamide Drug Candidates

The ortho-methyl group on the benzenesulfonamide ring is predicted to introduce restricted rotation about the S–N bond, potentially giving rise to atropisomerism—a property increasingly recognized as critical in drug design for modulating target selectivity and off-rate kinetics [4]. This compound can serve as a model system for variable-temperature NMR and chiral HPLC studies to characterize the rotational barrier and atropisomeric stability of ortho-substituted benzenesulfonamides, informing the design of conformationally constrained analogs in medicinal chemistry programs.

Quote Request

Request a Quote for 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.